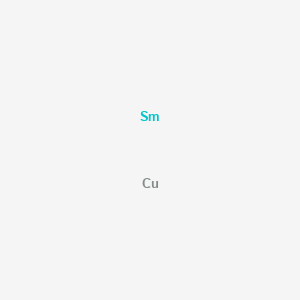
Copper;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;samarium is a compound formed by the combination of copper and samarium, a rare-earth element. Samarium is known for its unique magnetic, optical, and electronic properties, making it valuable in various scientific and industrial applications. Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity. The combination of these two elements results in a compound with intriguing properties that can be utilized in advanced materials and technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;samarium compounds can be synthesized through various methods, including solid-state reactions, solution combustion techniques, and mechanical alloying. One common method involves the high-temperature reaction of copper and samarium oxides in a reducing atmosphere. The reaction typically takes place at temperatures ranging from 800°C to 1200°C, depending on the desired phase and composition .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using arc-melting or sintering techniques. These methods involve melting the constituent elements in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form a homogeneous alloy. Mechanical alloying, which involves the high-energy ball milling of copper and samarium powders, is another method used to produce fine-grained this compound alloys with enhanced properties .
Chemical Reactions Analysis
Types of Reactions
Copper;samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Samarium, in particular, exhibits multiple oxidation states, primarily +2 and +3, which allows it to participate in diverse redox reactions .
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or air at elevated temperatures to form oxides such as samarium(III) oxide and copper(II) oxide.
Reduction: Samarium(II) iodide is a common reducing agent used in organic synthesis.
Substitution: Samarium reacts with halogens to form halides such as samarium(III) chloride and samarium(III) bromide.
Major Products Formed
The major products formed from these reactions include samarium oxides, halides, and reduced organic compounds. For example, the reduction of carbonyl compounds with samarium(II) iodide results in the formation of alcohols .
Scientific Research Applications
Copper;samarium compounds have a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which copper;samarium compounds exert their effects depends on the specific application. In organic synthesis, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of various functional groups through electron transfer and proton transfer steps . In medical applications, samarium-153 emits beta particles that target and destroy cancer cells, providing pain relief and reducing tumor size .
Comparison with Similar Compounds
Copper;samarium compounds can be compared with other rare-earth metal compounds, such as:
Samarium-cobalt (SmCo): Known for their excellent magnetic properties, used in permanent magnets.
Samarium-iron (SmFe): Used in magnetic and electronic applications due to their high magnetic permeability.
Samarium-nickel (SmNi): Utilized in hydrogen storage and battery technologies.
This compound compounds are unique due to their combination of copper’s excellent conductivity and samarium’s magnetic and electronic properties, making them suitable for advanced materials and technologies.
Properties
CAS No. |
12019-21-5 |
|---|---|
Molecular Formula |
CuSm |
Molecular Weight |
213.9 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/Cu.Sm |
InChI Key |
DLBLRWBEEGHFFH-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Sm] |
Related CAS |
12433-90-8 39445-37-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















